molecular formula C17H19N3O B11183212 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methylbenzyl)urea

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methylbenzyl)urea

Cat. No.: B11183212
M. Wt: 281.35 g/mol
InChI Key: NDMPUNYGPFDIKQ-UHFFFAOYSA-N
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Description

3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyclopenta[b]pyridine ring fused with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA typically involves multiple steps. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 in ethanol or methanol at room temperature.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxidized analogues, reduced derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA is unique due to its specific combination of a cyclopenta[b]pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-[(4-methylphenyl)methyl]urea

InChI

InChI=1S/C17H19N3O/c1-12-5-7-13(8-6-12)10-19-17(21)20-15-9-14-3-2-4-16(14)18-11-15/h5-9,11H,2-4,10H2,1H3,(H2,19,20,21)

InChI Key

NDMPUNYGPFDIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC3=C(CCC3)N=C2

Origin of Product

United States

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